molecular formula C9H15NO4 B068162 1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate CAS No. 181212-90-8

1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate

Cat. No. B068162
M. Wt: 201.22 g/mol
InChI Key: OHKDZMSOHBQKDL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of aziridine derivatives can involve multiple steps, including acid-catalyzed hydrolysis and glycol cleavage, to yield specific aziridine carboxylates. For example, the cyano dihydroxyethyl aziridine was obtained through acid-catalyzed hydrolysis, leading to tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate, showcasing the complexity and versatility of aziridine synthesis methods (Jähnisch, 1997).

Molecular Structure Analysis

Aziridines exhibit interesting molecular structures due to their strained three-membered rings. This strain significantly influences their chemical reactivity and the stereochemistry of reactions involving aziridine rings. The molecular structure of aziridine derivatives, including 1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate, can be analyzed through various spectroscopic methods, including NMR and mass spectrometry, to elucidate their configuration and conformation.

Chemical Reactions and Properties

Aziridine compounds participate in a variety of chemical reactions, primarily due to the reactivity of the strained aziridine ring. These reactions include ring-opening, cycloaddition, and rearrangement reactions, enabling the synthesis of a wide range of complex molecules. For instance, silylmethyl-substituted aziridine and azetidine compounds have been utilized in formal [3+2] and [4+2] cycloaddition reactions to generate imidazoline, oxazolidine, and tetrahydropyrimidine products (Yadav & Sriramurthy, 2005).

Scientific Research Applications

  • Polymer Chemistry

    • Aziridines and azetidines are used as building blocks for polyamines by anionic and cationic ring-opening polymerization .
    • Despite the difficulties associated with controlling the polymerization of ring-strained nitrogen containing monomers, the resulting polymers have many important applications .
    • The polymerization process involves controlling the reaction of the monomers under specific conditions .
    • The resulting polymers have applications in antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .
  • Organic Synthesis

    • Methyleneaziridines (MAs) are a special subset of aziridines featuring an exocyclic C–C double bond on the three-membered ring .
    • They have found great potential in organic synthesis .
    • The synthesis of MAs involves various chemical transformations and mechanisms .
    • The advances achieved over the past decade in this field are comprehensively summarized .
  • Synthesis of Azaspiro [3.4]octanes
    • This is a building block used as a precursor to the synthesis of azaspiro [3.4]octanes .
    • This substrate can be readily functionalized via enolization at the 3-position in the presence of LDA .
  • Synthesis of Azaspiro [3.4]octanes
    • This is a building block used as a precursor to the synthesis of azaspiro [3.4]octanes .
    • This substrate can be readily functionalized via enolization at the 3-position in the presence of LDA .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

properties

IUPAC Name

1-O-tert-butyl 2-O-methyl aziridine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-5-6(10)7(11)13-4/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKDZMSOHBQKDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-Butyl 2-methyl aziridine-1,2-dicarboxylate

CAS RN

181212-90-8
Record name 1-tert-butyl 2-methyl aziridine-1,2-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
P Chaudhari - tandf.figshare.com
Method A: methyl 2-amino-3-hydroxypropanoate (2)(1.29 mmol) was suspended in CH2Cl2 (2 mL/mmol) under N2. At RT, TMSCl (4. 51 mmol, 3.5 eq) was added via syringe, and the …
Number of citations: 2 tandf.figshare.com
P Chaudhari, S Bari - Synthetic Communications, 2015 - Taylor & Francis
We report the efficient synthesis of N-sulfonyl β -arylalanines methyl ester through regioselective ring opening of N-protected aziridines by variety of heteroaryl C-nucleophiles. We have …
Number of citations: 12 www.tandfonline.com
CT Wilkinson - 2014 - eprints.hud.ac.uk
Limited examples of the successful ring expansion of aziridines with sulfonium ylides to generate azetidines are known, but typically result in functional groups on azetidine that are not …
Number of citations: 2 eprints.hud.ac.uk

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